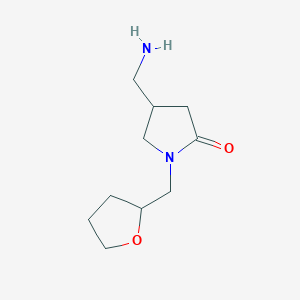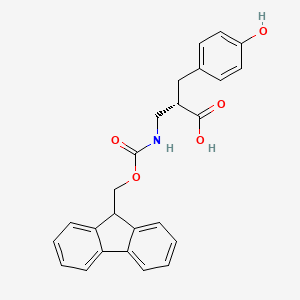
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a boron-containing ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,6-dichloropyrazine with a dialkylmalonate, followed by subsequent decarboxylation . The reaction conditions often include the use of solvents such as chloroform and methanol, and purification is achieved through column chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce functional groups like alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism by which 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing ring can form stable complexes with various biomolecules, influencing their activity and function. Specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Pyrazinamide: An important drug used in tuberculosis treatment.
N-(pyridin-2-yl)amides: Compounds with significant biological and therapeutic value.
Uniqueness
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing ring, which imparts distinct chemical properties and reactivity not commonly found in other heterocyclic compounds. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biomolecules or unique material properties.
Eigenschaften
Molekularformel |
C9H10BN3O4 |
|---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
6-methyl-2-pyrazin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H10BN3O4/c1-13-5-8(14)16-10(17-9(15)6-13)7-4-11-2-3-12-7/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
RXADCANWGWRGLE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)
![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)







![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)

![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)


